N-Methylindoline-1-carbothioamide

Description

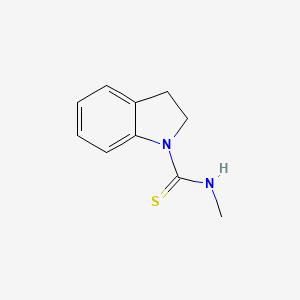

N-Methylindoline-1-carbothioamide is a heterocyclic compound featuring a saturated indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with a methyl group on the nitrogen atom and a carbothioamide (-C(=S)-NH₂) moiety at the 1-position. Carbothioamides are known for their role as intermediates in organic synthesis and as ligands in coordination chemistry due to their sulfur-containing functional group, which enhances metal-binding affinity .

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-methyl-2,3-dihydroindole-1-carbothioamide |

InChI |

InChI=1S/C10H12N2S/c1-11-10(13)12-7-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) |

InChI Key |

UDLZEMNVKQXAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)N1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Intramolecular Amination: One common method for synthesizing indoline derivatives involves the palladium-catalyzed intramolecular amination of ortho-substituted aniline derivatives.

Fischer Indole Synthesis: Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of N-Methylindoline-1-carbothioamide may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methylindoline-1-carbothioamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the carbothioamide group can yield amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry: N-Methylindoline-1-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation pathways .

Medicine: this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being explored as potential therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-Methylindoline-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N-Methylindoline-1-carbothioamide and related carbothioamide derivatives:

*Calculated based on analogous structures.

Key Observations:

- Core Rigidity vs. Flexibility : Indoline derivatives (saturated) offer greater conformational stability compared to aromatic indole or imidazole cores, which may influence binding specificity in biological systems .

- Substituent Effects : Methyl groups (e.g., N-Me in indoline/pyrrolidine derivatives) enhance lipophilicity, whereas phenyl groups (e.g., N-Ph in pyrrolidine analogs) introduce steric hindrance and alter electronic properties .

- Hydrogen-Bonding Capacity : The carbothioamide group (-C(=S)-NH₂) enables N–H⋯S interactions, as observed in pyrrolidine derivatives .

Biological Activity

N-Methylindoline-1-carbothioamide is a heterocyclic compound that has garnered attention in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indoline core with a methyl group and a carbothioamide functional group. Its unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially enhanced biological properties.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory pathways. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity:

- Case Study: Research indicates that derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported that specific derivatives exhibited significant antiproliferative effects against various cancer cell lines .

2. Antimicrobial Properties:

- Research Findings: The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies reveal that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects:

- Mechanistic Insights: The anti-inflammatory activity is primarily attributed to COX-2 inhibition. This property suggests potential applications in treating inflammatory diseases such as arthritis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| N-Methylindoline-1-carboxamide | Carboxamide derivative | Moderate anticancer activity | Similar structure but different reactivity |

| N-Methylindoline-2-thione | Thione derivative | Antimicrobial | Enhanced antimicrobial properties |

| Indole derivatives | Various | Antiviral, anticancer | Broad spectrum of activities |

Research Applications

This compound serves as a building block in organic synthesis and has been investigated for its potential in drug development. Its derivatives are being explored for their therapeutic applications in treating various diseases:

- Anticancer Agents: Ongoing studies are focusing on optimizing the structure to enhance potency and selectivity against cancer cells.

- Antimicrobial Agents: The exploration of its derivatives against resistant strains of bacteria is an area of active research.

- Anti-inflammatory Drugs: Further investigations into its efficacy in chronic inflammatory conditions are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.